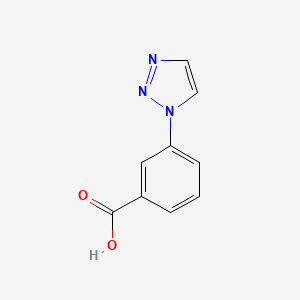

3-(1H-1,2,3-triazol-1-yl)benzoic acid

描述

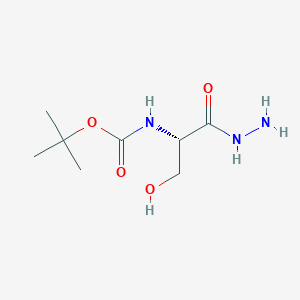

“3-(1H-1,2,3-triazol-1-yl)benzoic acid” is a compound that features a triazole ring, a five-membered ring with two nitrogen atoms and three carbon atoms, attached to a benzoic acid group . The triazole ring is a structural fragment that makes compounds attractive for screening for biological activity .

Synthesis Analysis

The synthesis of “this compound” and its derivatives can be achieved through various methods. One approach involves the reaction of azidoacetamides with β-ketoesters and acetylacetone . Another method involves the use of Dimroth cyclocondensation of azidoacetic acid derivatives with dicarbonyl compounds .Molecular Structure Analysis

The molecular structure of “this compound” and its derivatives can be established by NMR and MS analysis . Single-crystal X-ray diffraction analysis can also be used to reveal the complex structures of these compounds .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be influenced by various factors. For instance, the in situ reactions can regulate the structure via changing the concentration of HDTBA during the assembly process .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques such as NMR, FT-IR, UV spectroscopies, and high-resolution mass spectrometry (HRMS) .作用机制

Target of Action

The primary targets of 3-(1H-1,2,3-triazol-1-yl)benzoic acid are cancer cells, specifically MCF-7 and HCT-116 cancer cell lines . The compound exhibits potent inhibitory activities against these cell lines . It also targets Heat Shock Protein 90 (HSP90), a molecular chaperone essential for cell viability, ATP-dependent folding, and assembling of its client proteins .

Mode of Action

The compound interacts with its targets by binding to the active site of the enzyme . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to this binding . In the case of HSP90, the compound binds to the N-terminal ATP-binding pocket of HSP90 . This binding is facilitated by hydrogen bond and hydrophobic interactions .

Biochemical Pathways

The compound affects the biochemical pathways related to cell proliferation and apoptosis. It inhibits the proliferation of MCF-7 cancer cells by inducing apoptosis . As an HSP90 inhibitor, it leads to the degradation of client proteins by the ubiquitin–proteasome pathway . This pathway is crucial in maintaining protein homeostasis .

Result of Action

The result of the compound’s action is the inhibition of cancer cell proliferation and the induction of apoptosis .

Action Environment

The action environment can influence the compound’s action, efficacy, and stability. For instance, the concentration of the compound during the assembly process can regulate the coordination competition between the compound and inorganic anions, thus generating different structures . .

实验室实验的优点和局限性

3-(1H-1,2,3-triazol-1-yl)benzoic acid has several advantages for lab experiments. It is easy to synthesize, highly pure, and stable under normal laboratory conditions. This compound is also highly soluble in common organic solvents, which makes it easy to handle and manipulate. However, this compound has some limitations for lab experiments. It is relatively expensive compared to other building blocks, and its biological activity is not well understood.

未来方向

3-(1H-1,2,3-triazol-1-yl)benzoic acid has potential applications in various scientific fields, and there are several future directions for its research. One direction is the development of this compound-based fluorescent probes for the detection of metal ions in biological systems. Another direction is the synthesis of this compound-based compounds with enhanced biological activity and selectivity. This compound can also be used as a starting material for the synthesis of novel materials with unique properties, such as conducting polymers and metal-organic frameworks.

Conclusion

In conclusion, this compound is a versatile building block that has potential applications in various scientific fields. Its unique properties and potential applications make it an attractive target for scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound and its derivatives is needed to fully understand its biological activity and potential applications.

科学研究应用

3-(1H-1,2,3-triazol-1-yl)benzoic acid has been studied extensively in various scientific fields, including medicinal chemistry, biochemistry, and materials science. It has been used as a building block for the synthesis of various biologically active compounds, such as anticancer agents, antimicrobial agents, and antiviral agents. This compound has also been used as a fluorescent probe for the detection of metal ions in biological systems.

属性

IUPAC Name |

3-(triazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-2-1-3-8(6-7)12-5-4-10-11-12/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDILQXVACSSLIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CN=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

335255-82-8 | |

| Record name | 3-(1H-1,2,3-triazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[2.5]octan-4-ol](/img/structure/B3382456.png)